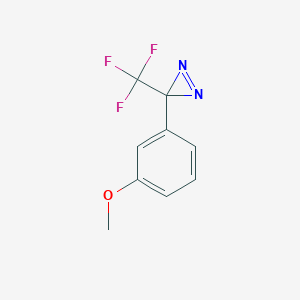

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

描述

BenchChem offers high-quality 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSNCZYTAMEFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440364 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205485-24-1 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethyl-Diazirines in Modern Research

In the landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique for elucidating these interactions by creating covalent bonds between a ligand and its biological target upon photoirradiation.[1] Among the arsenal of photoreactive groups, 3-aryl-3-(trifluoromethyl)-3H-diazirines are distinguished by their unique combination of properties. These compact, highly stable precursors generate exceptionally reactive carbene species upon UV activation.[2][3]

The trifluoromethyl group enhances the electrophilicity of the resulting carbene and often improves the stability of the diazirine ring.[4] Compared to other photophores, trifluoromethyl-diazirines offer superior stability in the dark (resisting a wide range of chemical and thermal conditions), minimizing non-specific reactions, while undergoing rapid and efficient photolysis to produce a singlet carbene that readily inserts into C-H, O-H, and N-H bonds.[3][4][5]

This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, a versatile building block for creating sophisticated chemical probes. We will move beyond a simple recitation of steps to explain the underlying chemical principles and provide field-proven insights to ensure a successful and reproducible synthesis.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-aryl-3-(trifluoromethyl)diazirines is a well-established, multi-step process that transforms a readily available ketone into the highly strained, photoactivatable diazirine ring. The overall strategy involves four key transformations: oximation, activation, cyclization, and oxidation.

Each step is a deliberate chemical maneuver designed to progressively build the target heterocycle. The ketone provides the carbon backbone; oximation introduces the first nitrogen atom; activation of the oxime's hydroxyl group transforms it into a suitable leaving group for intramolecular cyclization with a second nitrogen source (ammonia) to form the diaziridine; and finally, a mild oxidation forges the N=N double bond of the final diazirine product.[5][6][7]

Caption: Overall workflow for the synthesis of the target diazirine.

Section 2: Reagents and Materials

Successful synthesis requires high-purity reagents and appropriate equipment. The following table summarizes the key materials needed for this protocol.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Notes |

| 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone | 22013-68-7 | 204.14 | >97% | Starting material. |

| Hydroxylamine hydrochloride (HONH₂·HCl) | 5470-11-1 | 69.49 | >98% | Used for oximation. |

| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99.8% | Acts as a base and solvent. |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | >98% | Activating agent for the oxime. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Anhydrous, >99.5% | Base for tosylation and oxidation steps. |

| Ammonia (NH₃) | 7664-41-7 | 17.03 | Anhydrous | Nitrogen source for diaziridine ring formation; used as a liquid. |

| Iodine (I₂) | 7553-56-2 | 253.81 | >99.8% | Oxidizing agent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Solvent. |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Solvent. |

| Sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |

Essential Equipment:

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels).

-

Magnetic stirrers with heating capabilities.

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C).

-

Cold finger or dry ice condenser for handling liquid ammonia.

-

Rotary evaporator.

-

Flash chromatography setup.

-

Inert atmosphere setup (Nitrogen or Argon).

Section 3: Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials, including corrosive and toxic reagents, and requires reactions at very low temperatures. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-one oxime

-

Rationale: This step converts the ketone carbonyl into a C=N bond, introducing the first nitrogen atom. Pyridine acts as a mild base to neutralize the HCl byproduct and as a solvent. The reaction is typically driven to completion by heating.

-

To a round-bottom flask, add 1-(3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and pyridine (5-10 mL per gram of ketone).

-

Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl (aq).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-one O-tosyl oxime

-

Rationale: The hydroxyl group of the oxime is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, which is essential for the subsequent intramolecular cyclization to form the diaziridine ring.[1][5] The reaction is performed at 0 °C to prevent side reactions.

-

Dissolve the crude oxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Stir the reaction at 0 °C, monitoring its progress by TLC (typically 2-4 hours).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosyl oxime. This product should be used promptly in the next step.

Step 3: Formation of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine

-

Rationale: This is the crucial ring-forming step. The activated tosyl oxime is treated with ammonia, which acts as the second nitrogen source. The reaction proceeds via nucleophilic attack followed by intramolecular cyclization.[6] Liquid ammonia serves as both the reagent and solvent, and the very low temperature (-78 °C) is required to maintain it in the liquid phase and control the exothermic reaction.[8] An ammonia-free synthesis has been described as a safer alternative, but the liquid ammonia method remains a conventional and effective route.[9]

-

Set up a three-neck flask equipped with a cold finger or dry ice condenser and an inlet for ammonia gas in a dry ice/acetone bath (-78 °C).

-

Condense anhydrous ammonia gas into the flask (approx. 10-15 mL per gram of tosyl oxime).

-

Dissolve the crude tosyl oxime from the previous step in a minimal amount of anhydrous diethyl ether or DCM and add it dropwise to the vigorously stirred liquid ammonia at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the ammonia to slowly evaporate overnight as the reaction warms to room temperature. A vent to a scrubber (e.g., a bubbler with dilute acid) is essential.

-

Once the ammonia has fully evaporated, dissolve the residue in diethyl ether and water.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the solution. The resulting crude diaziridine is an unstable intermediate and should be used immediately in the final oxidation step.

Step 4: Oxidation to 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

-

Rationale: The final step involves the dehydrogenation of the diaziridine to form the stable N=N double bond of the diazirine ring.[10] Several oxidizing agents can be used, with iodine/triethylamine being a common and effective choice.[5][11] This reaction must be performed in the absence of strong light to prevent premature photodecomposition of the product.[11]

Caption: Core transformations from activated oxime to diazirine.

-

Dissolve the crude diaziridine intermediate in a suitable solvent like methanol or diethyl ether.[8]

-

Wrap the flask in aluminum foil to protect it from light.

-

Add triethylamine (2.0-3.0 eq).

-

Slowly add a solution of iodine (1.5 eq) in the same solvent. The dark color of the iodine should fade as it is consumed.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, typically 1-3 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 4: Purification and Characterization

The final product is typically a colorless or pale yellow oil. Purification is achieved via flash column chromatography on silica gel, using a non-polar eluent system such as hexanes/ethyl acetate.

Expected Characterization Data:

-

¹H NMR (CDCl₃): Peaks corresponding to the methoxy group (~3.8 ppm, s, 3H) and the aromatic protons (6.8-7.4 ppm, m, 4H).

-

¹³C NMR (CDCl₃): Resonances for the diazirine carbon (quartet, J ≈ 40 Hz, ~28 ppm), aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon (quartet, J ≈ 275 Hz).[8]

-

¹⁹F NMR (CDCl₃): A singlet corresponding to the CF₃ group, typically around -67 to -68 ppm.[12]

-

High-Resolution Mass Spectrometry (HRMS): Calculation of the exact mass should confirm the elemental composition of the molecule.

Section 5: Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Oxidation Step (Step 4) | Incomplete oxidation; decomposition of the product under reaction conditions; poor quality of diaziridine starting material.[11] | Ensure the diaziridine intermediate is used immediately. Extend the reaction time or consider a different oxidant like freshly prepared silver(I) oxide (Ag₂O), which can be milder.[5][12] Always conduct the reaction and workup in the dark. |

| Incomplete Tosylation (Step 2) | Presence of moisture deactivating the TsCl; insufficient base. | Use anhydrous solvents and reagents. Ensure triethylamine is fresh and dry. Add TsCl slowly at 0 °C to maintain control. |

| Formation of Vinyl Iodide Byproduct in Oxidation | A known side reaction when using I₂/Et₃N, particularly with certain substrates.[11] | Switch to an alternative oxidizing agent. Ag₂O or KMnO₄ are reported alternatives that avoid this specific byproduct.[5] |

| Difficult Purification | Product is volatile or streaks on the silica column. | Use a low-boiling point solvent system for chromatography. After concentrating the final product on a rotary evaporator, avoid using high vacuum for extended periods to prevent loss of the product. |

References

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform

- Diaziridine - Wikipedia. Wikipedia.

- New Trends in Diaziridine Formation and Transformation (a Review).

- 3,3-Di(trifluoromethyl)diazirine | 3024-50-8. Benchchem.

- Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine. Taylor & Francis Online.

- Diazirine - Wikipedia. Wikipedia.

- Technical Support Center: Oxidation of Diaziridines to Diazirines. Benchchem.

- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.

- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. pubs.acs.org.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.

- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.

- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

Sources

- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazirine - Wikipedia [en.wikipedia.org]

- 8. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Diaziridine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

"3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Introduction: A Chemist's Tool for Covalent Capture

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine belongs to a privileged class of chemical tools known as photo-activatable crosslinkers. As a derivative of the well-studied 3-phenyl-3-(trifluoromethyl)diazirine (TPD) scaffold, it is engineered for a singular purpose: to form a stable, covalent bond with nearby molecules upon activation by light.[1][2][3] This capability is the cornerstone of photoaffinity labeling (PAL), a powerful technique used by researchers to identify the specific binding partners of small molecules, peptides, or other ligands within complex biological systems.[1][2][4]

The utility of this molecule stems from a combination of key attributes: its compact, three-membered diazirine ring is relatively stable in the dark and under typical biological conditions, yet it efficiently decomposes upon irradiation with long-wave UV light (~350-365 nm), a wavelength that minimizes damage to sensitive biological samples.[4][5][6] The decomposition unleashes a highly reactive intermediate—a carbene—that rapidly and indiscriminately forges a covalent link with its immediate surroundings, providing a permanent "snapshot" of a molecular interaction.[6][7][8] This guide will elucidate the fundamental mechanism of this process, from photoactivation to the subsequent reactions that make 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine an indispensable reagent in chemical biology and drug discovery.

Part 1: The Core Mechanism - Light-Induced Carbene Generation

The mechanism of action is initiated by a defined energy input in the form of ultraviolet light. In the absence of light, the diazirine is inert; upon irradiation, it undergoes a rapid and irreversible transformation.

Photoactivation and Nitrogen Extrusion

Upon absorbing a photon of UV light (typically in the 350-365 nm range), the strained three-membered diazirine ring is excited to a higher energy state.[6][7] This excited state is unstable and rapidly decomposes, extruding a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process. The primary product of this photo-elimination is the highly reactive intermediate, 3-methoxyphenyl(trifluoromethyl)carbene.[9][10]

A Competing Pathway: Isomerization to a Diazo Compound

Photolysis of aryl-trifluoromethyl diazirines does not proceed with 100% efficiency to the carbene. A competing photochemical reaction is the isomerization of the cyclic diazirine to its linear, and more stable, diazo isomer: 1-diazo-1-(3-methoxyphenyl)-2,2,2-trifluoroethane.[5][6] Studies on the parent compound, TPD, show that initial photolysis yields approximately 65% carbene and 35% of the diazo isomer.[11][12] This diazo compound is significantly less photolabile but can, under continued irradiation, also decompose to generate the same carbene intermediate, albeit more slowly.[5]

Part 3: Practical Application - A Photoaffinity Labeling Workflow

The mechanism described above is harnessed in a multi-step experimental workflow designed to identify the binding target of a molecule of interest.

| Property | Value | Source |

| CAS Number | 205485-24-1 | [13] |

| Molecular Formula | C₉H₇F₃N₂O | [13] |

| Molecular Weight | 216.16 g/mol | [13] |

| Activation Wavelength | ~350 - 365 nm | [6][14] |

| Primary Photoproducts | Carbene (~65%) and Diazo Isomer (~35%) | [11][12] |

Experimental Protocol Outline

-

Probe Incubation: The diazirine-containing probe is incubated with a complex biological sample (e.g., cell lysate, purified proteins) in the dark to allow for equilibrium binding to its specific target protein(s).

-

UV Irradiation: The sample is exposed to UV light (e.g., 365 nm) for a short duration (typically 1-15 minutes). [4][14]This step activates the diazirine, generates the carbene, and results in covalent bond formation between the probe and the target protein.

-

Removal of Unbound Probe: Non-covalently bound and unreacted probe molecules are removed through techniques like dialysis, gel filtration, or protein precipitation.

-

Target Enrichment & Identification: The covalently labeled proteins are often enriched (e.g., via a biotin tag on the probe) and then identified. The standard method involves proteolytic digestion of the labeled protein followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify both the protein and the specific site of modification.

Conclusion

The mechanism of action of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a precisely controlled, light-triggered process that converts a stable precursor into a highly reactive carbene. This carbene's ability to undergo rapid insertion into a wide variety of chemical bonds is the key to its function as a photo-crosslinker. By providing a means to permanently link a probe to its biological target, this molecule and its derivatives offer an unparalleled method for exploring molecular interactions, identifying drug targets, and mapping the architecture of complex biological systems.

References

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC. (n.d.). National Center for Biotechnology Information.

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. (n.d.). ACS Publications.

- Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. (n.d.). ResearchGate.

- Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds - UWSpace. (2020, October 26). University of Waterloo Institutional Repository.

- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. (2013, May 8). National Center for Biotechnology Information.

- Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners - ResearchGate. (n.d.). ResearchGate.

- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - NIH. (n.d.). National Institutes of Health.

- Variation in trifluoromethyl aryl diazirine activation temperatures and... - ResearchGate. (n.d.). ResearchGate.

- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Royal Society of Chemistry.

- 3,3-Di(trifluoromethyl)diazirine | 3024-50-8 | Benchchem. (n.d.). BenchChem.

- Photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine in the presence of phenolic reaction partners - PubMed. (2013, May 17). National Center for Biotechnology Information.

- Applications of Diazirine in Chemical Biology - BLDpharm. (2022, April 5). BLDpharm.

- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - RSC Publishing. (2020, August 5). Royal Society of Chemistry.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - NIH. (2023, December 14). National Institutes of Health.

- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine - Chem-Impex. (n.d.). Chem-Impex International.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Publishing. (n.d.). Royal Society of Chemistry.

- 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces | Request PDF - ResearchGate. (n.d.). ResearchGate.

- 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated "Linker" Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces - King's College London Research Portal. (2011, August 23). King's College London.

- 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | CAS 205485-24-1 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC - PubMed Central. (2023, February 1). National Center for Biotechnology Information.

- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed. (1980, April 25). National Center for Biotechnology Information.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Digital Commons@Becker. (2023, December 8). Washington University School of Medicine in St. Louis.

Sources

- 1. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: A Photoaffinity Labeling Reagent

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, a highly efficient photoaffinity labeling (PAL) reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its photochemistry, offering field-proven insights into its utilization for identifying and characterizing ligand-biomolecule interactions. The guide details robust experimental protocols, supported by in-depth mechanistic discussions and extensive references to authoritative sources, ensuring both scientific integrity and practical applicability.

Introduction: The Advent of Trifluoromethyl-Aryl-Diazirines in Chemical Biology

The identification of direct binding partners for small molecules is a cornerstone of modern drug discovery and chemical biology. Photoaffinity labeling has emerged as a powerful technique to covalently capture and subsequently identify these molecular targets. Among the arsenal of photoactivatable moieties, 3-aryl-3-(trifluoromethyl)-3H-diazirines have gained prominence due to their unique combination of stability, compact size, and efficient photochemistry.[1]

The subject of this guide, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, belongs to this privileged class of reagents. The trifluoromethyl group is a key structural feature, serving to suppress the undesired photoisomerization to the corresponding diazo compound, a common side reaction with other diazirines that can lead to non-specific labeling.[1] Upon photoactivation with UV light (typically around 350-360 nm), this strained three-membered ring system efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[2] This carbene can then undergo rapid insertion into neighboring C-H, O-H, and N-H bonds, effectively creating a "snapshot" of the molecular interactions within a ligand-receptor complex.[3][4]

The 3-methoxyphenyl substituent offers an additional layer of chemical functionality, potentially influencing the electronic properties and reactivity of the generated carbene, as well as providing a handle for further chemical modification. This guide will explore the synthesis, chemical properties, and practical applications of this versatile photoaffinity probe.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a photoaffinity reagent is paramount for its effective application. The following table summarizes the known properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine.

| Property | Value | Reference(s) |

| CAS Number | 205485-24-1 | [5] |

| Molecular Formula | C₉H₇F₃N₂O | [5] |

| Molecular Weight | 216.16 g/mol | [5] |

| Appearance | Yellow Oil | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [6] |

| Nucleus | Representative Chemical Shift (δ) | Comments | Reference(s) |

| ¹H NMR | 6.8 - 7.5 ppm | Aromatic protons | [7][8] |

| 3.8 ppm | Methoxy protons | [7][8] | |

| ¹³C NMR | 160 ppm | Quaternary carbon of the diazirine ring (q, J ≈ 40 Hz) | [7][8] |

| 122 ppm | CF₃ carbon (q, J ≈ 275 Hz) | [7][8] | |

| 110 - 140 ppm | Aromatic carbons | [7][8] | |

| 55 ppm | Methoxy carbon | [7][8] | |

| ¹⁹F NMR | -65 to -67 ppm | Singlet | [7] |

Synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: A Representative Protocol

The synthesis of 3-aryl-3-(trifluoromethyl)-3H-diazirines generally follows a well-established multi-step route starting from the corresponding trifluoromethyl ketone. The following protocol is a representative synthesis adapted from general procedures for analogous compounds.[9][10]

Synthetic Scheme

Caption: General synthetic route to 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine.

Step-by-Step Methodology

Step 1: Oxime Formation

-

To a solution of 3-methoxy-α,α,α-trifluoroacetophenone (1.0 eq) in ethanol or pyridine, add hydroxylamine hydrochloride (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ketone oxime as a mixture of E/Z isomers.

Step 2: O-Tosylation

-

Dissolve the oxime (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq).

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-tosyl oxime is often used in the next step without further purification.

Step 3: Diaziridine Formation

-

In a flask equipped with a dry ice condenser, add anhydrous diethyl ether or dichloromethane and cool to -78 °C.

-

Condense liquid ammonia into the flask.

-

Add a solution of the O-tosyl oxime (1.0 eq) in the reaction solvent dropwise to the liquid ammonia.

-

Stir the reaction mixture vigorously at -78 °C for several hours, then allow it to slowly warm to room temperature overnight as the ammonia evaporates.

-

Quench the reaction with water and extract the product with an organic solvent. The crude diaziridine is typically carried forward to the next step.

Step 4: Oxidation to Diazirine

-

Dissolve the crude diaziridine in an appropriate solvent such as diethyl ether or methanol.

-

Add triethylamine (2.0 eq) followed by a solution of iodine (1.2 eq) in the same solvent, or alternatively, use silver(I) oxide (Ag₂O) as the oxidant.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench any excess iodine with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, by flash column chromatography on silica gel.

Photochemical Properties and Reaction Mechanism

The utility of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine as a photoaffinity label is rooted in its photochemical properties.

Photoactivation and Carbene Generation

Upon irradiation with UV light, typically in the range of 350-360 nm, the diazirine undergoes irreversible decomposition to generate a highly reactive singlet carbene and nitrogen gas.[2] A competing pathway is the isomerization to the more stable linear diazo compound. However, the presence of the electron-withdrawing trifluoromethyl group significantly disfavors this isomerization, leading to a higher quantum yield of carbene formation compared to non-fluorinated analogs.[1]

Caption: Photochemical activation of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine.

The generated singlet carbene is a highly electrophilic species that can readily insert into a wide variety of chemical bonds, including the C-H bonds of amino acid side chains, making it an effective tool for labeling proteins.

Application in Photoaffinity Labeling: A Practical Workflow

The primary application of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is in photoaffinity labeling experiments to identify the binding partners of a ligand of interest.

General Experimental Workflow

Caption: A generalized workflow for a photoaffinity labeling experiment.

Representative Protocol for Photoaffinity Labeling

This protocol provides a general framework. Optimal conditions, such as probe concentration and irradiation time, should be determined empirically for each specific biological system.

-

Probe Incubation:

-

Incubate the biological sample (e.g., purified protein at 1-10 µM or cell lysate at 1-5 mg/mL) with the 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine-containing probe. The probe concentration should ideally be in the range of the ligand's dissociation constant (Kd) to maximize specific binding.

-

Perform the incubation on ice or at 4 °C for a sufficient time to allow for binding equilibrium to be reached (typically 30-60 minutes).

-

Include appropriate controls, such as a sample with a non-photoreactive analog of the ligand or a sample with an excess of the free, unmodified ligand to compete for binding and identify non-specific labeling.

-

-

UV Irradiation:

-

Place the samples in a suitable container (e.g., a quartz cuvette or a multi-well plate) on a cooled surface.

-

Irradiate the samples with a UV lamp emitting at 350-360 nm. The duration of irradiation typically ranges from 5 to 30 minutes. Over-irradiation should be avoided as it can lead to non-specific labeling and sample damage.

-

-

Downstream Analysis:

-

Following irradiation, the covalently labeled proteins can be analyzed by various methods.

-

SDS-PAGE and Autoradiography/Western Blotting: If the probe is radiolabeled or contains an affinity tag (e.g., biotin), the labeled proteins can be visualized by SDS-PAGE followed by autoradiography or western blotting.

-

Mass Spectrometry: For identification of the labeled protein and the specific site of covalent modification, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

-

Stability, Handling, and Safety Considerations

While 3-aryl-3-(trifluoromethyl)-3H-diazirines are more stable than many other photoaffinity labeling reagents, proper handling and storage are crucial.

-

Storage: Store the compound at 2-8 °C in a tightly sealed container, protected from light.[11][12]

-

Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11][13]

-

Stability: The diazirine is generally stable under neutral conditions and can tolerate a range of synthetic transformations. It is relatively stable in the dark but will decompose upon exposure to UV light.[4]

-

Safety: As with all diazirine-containing compounds, there is a potential risk of explosion, especially upon heating under confinement. Handle with caution.[11]

Conclusion

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a valuable tool in the field of chemical biology and drug discovery. Its favorable combination of stability, compact size, and efficient photochemistry makes it an excellent choice for photoaffinity labeling studies aimed at identifying and characterizing the molecular targets of small molecules. This guide has provided a comprehensive overview of its chemical properties, a representative synthetic protocol, and a practical workflow for its application. By understanding the principles and methodologies outlined herein, researchers can effectively leverage this powerful reagent to advance their scientific investigations.

References

- Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. RSC.

- Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- Hatanaka, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor.

- BLDpharm. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine.

- Qian, M., Xu, Y., & Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.

- AK Scientific, Inc. (n.d.). 3-Phenyl-3-(trifluoromethyl)

- Fisher Scientific. (2025).

- Qian, M., Xu, Y., & Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.

- Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 174.

- Raimer, T., & Lindel, T. (2025). Study of the S-1 Excited State of para-Methoxy-3-phenyl-3-methyl Diazirine by Ultrafast Time Resolved UV-Vis and IR Spectroscopies and Theory.

- Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of biological chemistry, 255(8), 3313–3318.

- HWC Pharma Inc. (n.d.). 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine.

- Hesari, M., & Workentin, M. S. (2025). Literature precedents for trifluoromethylphenyl diazirines modified...

- SynQuest Laboratories, Inc. (2018). 3-[4-(Bromomethyl)

- SynQuest Laboratories, Inc. (n.d.). 2,2-Bis{4-[3-(trifluoromethyl)

Sources

- 1. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 3. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. rsc.org [rsc.org]

- 8. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. aksci.com [aksci.com]

"3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" photochemistry

An In-depth Technical Guide to the Photochemistry and Application of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Executive Summary

Photoaffinity labeling (PAL) is an indispensable technique in modern drug discovery and chemical biology for identifying the cellular targets of bioactive small molecules and mapping ligand-protein interactions. At the heart of this technique lies the photocrosslinker, a moiety that, upon light activation, forms a highly reactive intermediate capable of forging a covalent bond with interacting biomolecules. Among the most effective classes of photocrosslinkers are the 3-aryl-3-(trifluoromethyl)-3H-diazirines. This guide provides a detailed examination of a specific and highly relevant member of this class: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine . We will explore its core photochemical principles, the generation and reactivity of its carbene intermediate, and provide field-proven insights into its practical application in state-of-the-art photoaffinity labeling experiments. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool for target identification and validation.

Introduction: The Need for Precision in Mapping Molecular Interactions

Identifying the specific protein targets of a small molecule is a critical and often challenging step in drug discovery.[1] Photoaffinity labeling (PAL) has emerged as a powerful strategy to address this challenge by converting non-covalent ligand-protein interactions into permanent covalent bonds through photo-activation.[2][3] This is achieved by chemically modifying a ligand with a photoreactive group, creating a photoaffinity probe.[2]

While several photophores like aryl azides and benzophenones have been developed, diazirines, and specifically trifluoromethylphenyl diazirines (TPDs), offer significant advantages.[4][5] They are generally more stable in biological systems in the dark, are smaller in size, and upon activation with long-wave UV light (~350 nm), they generate highly reactive carbene species that can insert into a wide range of chemical bonds, including inert C-H bonds.[5][6][7] The trifluoromethyl group is particularly crucial as it enhances the stability of the diazirine ring, prevents unwanted intramolecular rearrangements of the resulting carbene, and promotes the formation of the desired reactive singlet carbene state.[7][8]

The subject of this guide, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine , incorporates these features with a methoxy substituent on the phenyl ring. This substitution can influence the electronic properties, stability, and reactivity of the generated carbene, making a detailed understanding of its photochemistry essential for its effective application.

Core Photochemistry: From Light Absorption to Covalent Bond Formation

The utility of 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine as a photolabeling agent is rooted in its well-defined photochemical behavior upon UV irradiation.

Mechanism of Photoactivation

Upon irradiation with UV light, typically in the 350-365 nm range, the strained three-membered diazirine ring absorbs a photon and is promoted to an electronically excited state.[5][9] This wavelength is advantageous as it is generally less damaging to biological macromolecules compared to shorter UV wavelengths required for other photophores.[4] From this excited state, the molecule undergoes an irreversible loss of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[9][10]

However, a competing photochemical pathway exists: the isomerization of the diazirine into a more stable, linear diazo compound.[4][7][8] Studies on the parent 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) have shown that initial photolysis yields approximately 65% carbene and 35% of the diazo isomer.[7][11] This diazo intermediate is less photoreactive but can, with continued irradiation, also decompose to release N₂ and form the same carbene species.[8][9] The presence of this diazo intermediate can be a drawback, as it has a longer lifetime and can potentially react non-specifically with nucleophiles in the dark, leading to background labeling.[3]

The Trifluoromethylphenyl Carbene: A Highly Reactive Intermediate

The key to the crosslinking efficiency of TPDs is the generation of a singlet carbene. This species is electrophilic and highly reactive, capable of inserting into strong covalent bonds that are abundant in biological molecules, such as C-H, O-H, and N-H bonds.[10] This broad reactivity profile is a distinct advantage, as it does not depend on the presence of specific nucleophilic residues at the binding site.

The trifluoromethyl group plays a critical role by disfavoring common carbene side reactions, such as 1,2-hydride shifts, which would otherwise quench the reactive species before it can label a target.[8] The electron-withdrawing nature of the -CF₃ group also helps to stabilize the singlet state of the carbene, which is the desired state for insertion reactions.[9]

Practical Application: A Guide to Photoaffinity Labeling Experiments

The successful application of 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine requires careful probe design and a rigorously controlled experimental workflow.

Probe Design and Synthesis

A typical photoaffinity probe consists of three key components[2]:

-

Specificity Unit: The small molecule or ligand of interest that provides the binding affinity and specificity for the target protein.

-

Photoreactive Moiety: The 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine group.

-

Reporter/Identification Tag: A functional handle for detection and enrichment, such as a biotin tag for affinity purification or a terminal alkyne/azide for "click chemistry" ligation to a reporter molecule.[12][13][14]

The synthesis often involves preparing a derivative of the diazirine with a reactive handle (e.g., a carboxylic acid, amine, or bromomethyl group) that can be readily conjugated to the ligand of interest, often via a flexible linker to minimize steric hindrance.[12][15]

Experimental Protocol: A Step-by-Step Workflow

The following outlines a generalized protocol for a PAL experiment to identify the protein target of a small molecule probe.

Step 1: Incubation

-

Prepare the biological sample (e.g., cell lysate, subcellular fraction, or purified protein) in a suitable buffer.

-

Add the photoaffinity probe to the sample at a concentration determined by the binding affinity of the parent ligand.

-

Incubate the mixture (typically 30-60 minutes) on ice or at 4°C in the dark to allow the probe to bind to its target protein(s) and reach equilibrium.

Step 2: Control Samples (Crucial for Validation)

-

Competition Control: In a parallel sample, co-incubate with a 50-100 fold excess of the original, unlabeled ligand before adding the probe. Successful competition will result in a decreased labeling signal for the specific target.

-

No-UV Control: A sample that is incubated with the probe but is not exposed to UV light. This control ensures that any observed labeling is light-dependent and not due to non-specific reactions of the probe or its diazo isomer.

Step 3: UV Irradiation

-

Place the samples in a suitable container (e.g., a petri dish or microplate) on a cold surface (e.g., an ice block).

-

Irradiate the samples with a UV lamp at ~365 nm for a predetermined time (typically 5-30 minutes). The optimal irradiation time and distance from the lamp should be empirically determined to maximize labeling while minimizing potential protein damage.

Step 4: Post-Irradiation Processing and Analysis

-

Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a click reaction to attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye).

-

Protein Separation: Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection:

-

If a fluorescent tag was used, visualize the gel directly using an appropriate imager.

-

If a biotin tag was used, transfer the proteins to a membrane (Western blot) and detect with streptavidin conjugated to an enzyme (like HRP).

-

-

Target Identification by Mass Spectrometry:

-

Excise the protein band(s) that show specific, competition-sensitive labeling.

-

Perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s).

-

Quantitative Data and Properties

While specific quantum yields can vary, the key properties of trifluoromethylphenyl diazirines are summarized below.

| Property | Typical Value / Characteristic | Significance | Reference |

| Activation Wavelength | ~350 - 365 nm | Minimizes damage to biological samples. | [6][16] |

| Reactive Intermediate | Singlet Carbene | Highly reactive; inserts into C-H, O-H, N-H bonds. | [4][7] |

| Carbene/Diazo Ratio | ~2:1 (65% Carbene) | High efficiency of direct carbene formation. | [7][11] |

| Stability | Stable in the dark, even in acidic/basic conditions. | Allows for pre-incubation without degradation. | [11] |

| Size | Small and relatively non-perturbing. | Minimizes alteration of the parent ligand's properties. | [17] |

Conclusion and Future Outlook

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine stands as a robust and highly effective tool for photoaffinity labeling. Its combination of dark stability, activation at a biologically compatible wavelength, and the generation of a highly reactive carbene makes it a superior choice for covalently capturing ligand-protein interactions. A thorough understanding of its photochemistry, particularly the dual pathways leading to both carbene and diazo intermediates, is essential for designing rigorous experiments and correctly interpreting their results. As proteomics and mass spectrometry technologies continue to advance, the precise and efficient labeling afforded by optimized diazirine probes will undoubtedly play an even greater role in elucidating complex biological networks and accelerating the pace of drug discovery.

References

- Bremner, J. B., & Dutton, C. J. (Year). A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. RSC Publishing. [URL not available]

-

Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health. [Link]

-

Smith, E., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]

-

Pettersson, H., & Danielson, H. (Year). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]

-

Krishnan, K., et al. (Year). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Semantic Scholar. [Link]

-

Kumar, A. B., Tipton, J. D., & Manetsch, R. (Year). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. [Link]

-

Dey, K., et al. (Year). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. [Link]

-

Anonymous. (2025). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. [Link]

-

Dey, K., et al. (Year). Overview of diazirine synthesis, activation, and applications. ResearchGate. [Link]

-

Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. [Link]

-

Dey, K., et al. (Year). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]

-

Parker, C. G., & Shchepinov, M. S. (Year). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. [Link]

-

Djordjevic, I., et al. (Year). Trifluoromethyl phenyl diazirines. DR-NTU. [Link]

-

Anonymous. (2025). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. ResearchGate. [Link]

-

Utz, M., & Mack, J. C. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]

-

Krishnan, K., et al. (Year). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Publishing. [Link]

-

Anonymous. (2023). Publication: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. DASH (Harvard). [Link]

-

Hashimoto, Y., & Hatanaka, Y. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]

-

Wang, D., et al. (2012). Diazirine based photoaffinity labeling. The University of Groningen research portal. [Link]

- Kumar, A. B., Tipton, J. D., & Manetsch, R. (Year). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. [No Source Found]. [No URL available]

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed. [Link]

-

Anonymous. (2025). (PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl phenyl diazirine NHS ester | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications | Semantic Scholar [semanticscholar.org]

- 14. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. research.rug.nl [research.rug.nl]

Introduction: The Strategic Advantage of Trifluoromethylaryl Diazirines in Modern Chemical Biology

An In-depth Technical Guide to the Carbene Precursor: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by creating a covalent bond between a ligand and its biological target upon photo-irradiation.[1] Central to this technique is the choice of the photo-activatable group, or "photophore." While several classes of photophores exist, such as arylazides and benzophenones, the 3-aryl-3-(trifluoromethyl)-3H-diazirines have distinguished themselves as exceptionally robust and efficient tools.[1][2]

These diazirines are prized for several key attributes:

-

Small Size: Their minimal steric bulk reduces the likelihood of disrupting the natural binding of the ligand to its target.[3]

-

Stability: They exhibit superior stability to ambient light and are tolerant of a wide range of chemical conditions, facilitating multi-step synthesis of complex probes.[1][2]

-

Efficient Carbene Generation: Upon activation with long-wavelength UV light (typically 350-365 nm), a wavelength that minimizes damage to biological systems, they efficiently extrude nitrogen gas to generate a highly reactive singlet carbene.[3][4][5]

-

Suppressed Rearrangement: The presence of the electron-withdrawing trifluoromethyl group significantly suppresses the undesired photo-isomerization to a less reactive linear diazo compound, a common side reaction for other diazirines.[2]

This guide provides a deep dive into a specific, yet widely applicable, member of this class: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine . We will explore its synthesis, the nuanced mechanism of carbene generation influenced by the methoxy substituent, its application in state-of-the-art experimental workflows, and critical considerations for its successful implementation.

Synthesis: A Reliable Pathway to a Powerful Probe

The synthesis of aryl trifluoromethyl diazirines is a well-established, multi-step process that begins with the corresponding aryl trifluoromethyl ketone.[6][7] The causality behind this pathway is rooted in the sequential construction and oxidation of the strained three-membered diaziridine ring.

General Synthetic Workflow

The process can be visualized as a logical progression from a stable ketone precursor to the high-energy diazirine ring system.

Caption: Photoactivation of diazirine to generate a reactive carbene for cross-linking.

The Role of the Methoxy Substituent: An Expert's Caveat

While the core mechanism holds true, the electron-donating methoxy group at the meta-position introduces important nuances.

-

Enhanced Reactivity: Electron-donating groups can lower the activation energy for decomposition, potentially enhancing the efficacy of C-H insertion reactions. [3]2. Alternative Reaction Pathway: In the presence of acidic protons or electron-rich aromatic residues like phenol (tyrosine), the generated singlet carbene can be protonated. For a methoxy-substituted aryl diazirine, this leads to a stabilized benzylic cation. This cation can then undergo a Friedel-Crafts alkylation with the electron-rich aromatic ring of a tyrosine residue, rather than a direct, indiscriminate C-H insertion. [4][8]This is a critical consideration for target identification, as it suggests a potential bias for labeling near tyrosine residues through a different mechanism than simple proximity-based C-H insertion.

Carbene Insertion: The Cross-linking Event

The generated singlet carbene is a highly electrophilic species that reacts indiscriminately and at near diffusion-controlled rates with nearby bonds. [1]It readily inserts into stable C-H, O-H, and N-H bonds, forming a stable, covalent linkage between the probe molecule and the target biomolecule. [3][9]It is this rapid and efficient insertion that "traps" the non-covalent binding event, allowing for subsequent identification.

Application Workflow: A Guide to Photo-Affinity Labeling

A successful PAL experiment is a multi-stage process that combines organic synthesis, biochemistry, and analytical chemistry.

Caption: A standard experimental workflow for photo-affinity labeling (PAL).

Data Insights: Modulating Properties Through Substitution

While 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a powerful tool, research has shown that modifying the aryl ring can tune the properties of the photoprobe for specific applications. A key challenge in PAL has been the poor water solubility of many probes. [1]

| Substituent on Aryl Ring | Key Property Change | Reference |

|---|---|---|

| Phenyl (Parent) | Standard benchmark; moderate ambient light stability and low aqueous solubility. | [1] |

| 3-Methoxy-phenyl | Electron-donating; may lower thermal activation energy and enhance C-H insertion efficacy. | [3] |

| Pyridinyl / Pyrimidinyl | Electron-withdrawing heterocycles; significantly enhances stability to ambient light and increases aqueous solubility by several orders of magnitude. | [1][10]|

This data underscores a critical principle in probe design: the choice of the diazirine precursor can be tailored to overcome experimental hurdles like insolubility or premature decomposition.

Self-Validation and Critical Caveats

A trustworthy protocol must be self-validating. For PAL experiments, this involves competition assays. Pre-incubating the biological sample with an excess of the natural, unlabeled ligand should prevent the photo-probe from binding and, consequently, significantly reduce the labeling signal. [1]Observing this suppression provides strong evidence that the photolabeling is occurring specifically at the intended binding site and not through non-specific interactions. [1] A Critical Caveat: The Reversibility of N-H Insertion While carbene insertion is generally considered irreversible, studies have revealed a potential pitfall. The product of insertion into an N-H bond (e.g., from diethylamine) can undergo a base-catalyzed elimination of hydrogen fluoride, followed by hydrolysis. [11]This sequence effectively reverses the photo-insertion process, which could lead to a loss of signal and complicate the identification of primary sequence data in biological systems. [11]Researchers must be aware of this potential instability, particularly during sample workup and analysis.

Safety and Handling

While many diazirine compounds have a desirable safety profile in vitro, they are high-energy molecules and should be handled with appropriate care. [12][13][14]* Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses (UV-blocking during irradiation), lab coats, and gloves. [15]* Storage: Store diazirine-containing compounds in the dark (e.g., in amber vials) to prevent premature decomposition.

-

Handling: While generally stable, some derivatives can be sensitive to heat or shock. Avoid excessive heating unless performing a thermal activation. [15]Always consult the specific Safety Data Sheet (SDS) for the compound.

-

Irradiation: Conduct all photolysis experiments in a shielded enclosure to prevent stray UV exposure. [15]

References

- Benchchem. (n.d.). 3,3-Di(trifluoromethyl)diazirine | 3024-50-8.

- Perera, D. S. N., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- Platz, M. S., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed.

- Koenigs, R. M. (2021).

- Gagnon, D., et al. (2022). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Car- benes for High-Resolution Protein Labeling with Red Light. ChemRxiv.

- Hashimoto, M., & Hatanaka, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor.

- Perera, D. S. N., et al. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- Koenigs, R. M. (2021).

- Baran, M. J., et al. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PMC - NIH.

- Wulff, J. E., et al. (2021). Variation in trifluoromethyl aryl diazirine activation temperatures and....

- Benchchem. (n.d.). Application Notes and Protocols for the Photolytic Decomposition of Diazirines.

- Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.

- Musolino, S. F., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. PMC - PubMed Central.

- BLDpharm. (2022). Applications of Diazirine in Chemical Biology.

- Covey, D. F., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.

- Baran, M. J., et al. (2023). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive.

- Baran, M. J., et al. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PubMed.

- Baran, M., et al. (2023). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv | Cambridge Open Engage.

- Wulff, J. E., & Lindel, T. (2019). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners.

- Wulff, J. E., et al. (2021). Overview of diazirine synthesis, activation, and applications. (a)....

- Santa Cruz Biotechnology. (n.d.). 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | CAS 205485-24-1.

- Macmillan Group. (2021). Reactive intermediates for interactome mapping. Princeton University.

- Covey, D. F., et al. (2015). Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. PMC - PubMed Central.

Sources

- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Illuminating Biological Interactions

An In-depth Technical Guide to Photo-Affinity Labeling (PAL): Principles and Practices

Photo-affinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize specific molecular interactions in complex biological systems. At its core, PAL provides a method for converting a non-covalent, reversible interaction (like a drug binding to its protein target) into a stable, covalent bond upon activation by light. This "molecular snapshot" allows researchers to definitively identify binding partners, map binding sites, and quantify target engagement, making it an indispensable tool in drug discovery, proteomics, and molecular biology.

The elegance of PAL lies in its three-phase process:

-

Specific Binding: A specially designed chemical probe, containing a photoreactive group, is introduced to a biological system and allowed to bind to its target molecule based on its inherent affinity.

-

Photo-Activation: The system is exposed to a specific wavelength of UV light, which activates the photoreactive group, transforming it into a highly reactive, short-lived intermediate.

-

Covalent Linkage: This reactive intermediate rapidly forms a stable, covalent bond with the nearest amino acid residue on the target protein, permanently "labeling" it for subsequent detection and analysis.

This guide provides a comprehensive overview of the core principles, experimental design, and practical considerations for successfully implementing photo-affinity labeling experiments.

Core Principles and Key Components of a PAL Probe

The success of any PAL experiment hinges on the rational design of the photo-affinity probe. A typical probe consists of three essential components: a recognition moiety, a photoreactive group, and a reporter tag.

A well-designed probe must retain high affinity and specificity for its target, while incorporating a photoreactive group that is stable in the dark but highly reactive upon UV irradiation. The reporter tag is crucial for the downstream detection and isolation of the covalently linked probe-target complex.

The Recognition Moiety

This component is typically the pharmacophore or ligand of interest (e.g., a known drug, an enzyme inhibitor, or a natural product). Its primary role is to guide the probe to the target protein and bind reversibly with high specificity. A critical consideration in probe design is ensuring that the addition of the photoreactive group and the reporter tag does not significantly impair the binding affinity of the recognition moiety. This is often validated through competitive binding assays against the original, unmodified ligand.

The Photoreactive Group

The choice of the photoreactive group is paramount to the success of a PAL experiment. This moiety must remain inert until it is intentionally activated by a specific wavelength of UV light. Upon activation, it generates a highly reactive intermediate (e.g., a carbene or nitrene) that can insert into nearby chemical bonds, typically C-H or N-H bonds on the target protein, forming a stable covalent linkage. The ideal photoreactive group should be:

-

Chemically stable before photo-activation.

-

Small in size to minimize steric hindrance.

-

Activatable by a wavelength of light (>300 nm) that does not cause significant damage to proteins or other biomolecules.

-

Efficient in generating a highly reactive intermediate with a short half-life to ensure labeling occurs only within the binding site.

The three most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.

Comparison of Common Photoreactive Groups| Photoreactive Group | Activation λ (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |

| :--- | :--- | :--- | :--- | :--- | | Aryl Azides | 260-365. [1][2]| Nitrene | Small size, easy to synthesize. [3]| Lower wavelength activation can damage proteins. [4]Longer-lived intermediate can lead to less specific labeling. [4]| | Benzophenones | 330-370. [5]| Triplet Diradical | Activated by higher wavelength UV, minimizing protein damage. [6]Chemically stable and inert to most solvents. [6]| Larger and bulkier, may disrupt ligand binding. Longer irradiation time often required. [6]| | Diazirines | 330-370. [5]| Carbene | Smallest photoreactive group. Highly reactive carbene leads to efficient labeling. Higher wavelength activation. [5]| Can isomerize to a more stable diazo intermediate, which may lead to off-target labeling. |

The Reporter Tag

The reporter tag is a functional handle that enables the detection, visualization, and/or purification of the covalently labeled target protein. The choice of tag depends on the downstream analytical method. Common reporter tags include:

-

Radioisotopes (e.g., ³H, ¹²⁵I): Provide high sensitivity for detection via autoradiography but require specialized handling.

-

Biotin: Enables highly specific and strong affinity purification of labeled proteins using streptavidin-coated beads.

-

Fluorescent Dyes (e.g., Fluorescein, Rhodamine): Allow for direct visualization of labeled proteins in-gel or via fluorescence microscopy.

-

Click Chemistry Handles (e.g., Alkyne, Azide): These are small, bio-orthogonal tags that allow for the subsequent attachment of a biotin or fluorophore tag after the labeling reaction is complete. This two-step approach is advantageous as it avoids using a bulky tag during the initial binding and crosslinking steps.

The Photo-Affinity Labeling Workflow

A successful PAL experiment requires careful planning and execution, from probe design to the final analysis of labeled targets. The general workflow can be visualized as a multi-step process.

Caption: A general workflow for photo-affinity labeling experiments.

Experimental Design and Protocols

Step 1: Probe Design and Synthesis

The initial and most critical step is the rational design of the probe. Structure-activity relationship (SAR) data for the parent ligand is invaluable for determining positions where modifications (attachment of the photoreactive group and tag) will not abolish binding activity. Once synthesized, the probe's binding affinity for its target should be quantified and compared to the parent ligand to ensure it remains a valid tool.

Step 2: Establishing Labeling Conditions

The probe is incubated with the biological sample (e.g., purified protein, cell lysate, or intact cells). Key parameters to optimize include:

-

Probe Concentration: Should ideally be around the dissociation constant (Kd) of the probe-target interaction to maximize specific binding while minimizing non-specific labeling.

-

Incubation Time: Sufficient time must be allowed for the probe to reach binding equilibrium with its target.

-

Temperature and Buffer: Conditions should be optimized to maintain the stability and activity of the target protein.

Step 3: UV Activation (Photolysis)

The sample is irradiated with UV light at the optimal wavelength for the chosen photoreactive group.

-

Light Source: A UV lamp equipped with filters to select the appropriate wavelength range is required. Common setups involve UV crosslinkers with 365 nm bulbs.

-

Irradiation Time: This is a critical parameter to optimize. Time should be sufficient to activate the probe but short enough to minimize photodamage to the biological sample. A time-course experiment is recommended.

-

Distance from Source: The distance between the light source and the sample must be kept consistent across experiments to ensure uniform energy delivery.

Step 4: The Importance of Controls (Self-Validation)

To ensure the trustworthiness of the results, every PAL experiment must include rigorous controls:

-

No UV Control: A sample prepared identically but not exposed to UV light. This control verifies that the labeling is light-dependent and not due to other reactive species. No labeled protein should be observed.

-

Competition Control: A sample is pre-incubated with an excess (e.g., 100-fold) of the original, unmodified ligand before the photo-affinity probe is added. The unlabeled ligand will compete for the binding site, preventing the probe from binding. A significant reduction in the labeling signal in this sample demonstrates that the probe binds specifically to the intended site.

Caption: Mechanism of photo-affinity labeling.

Step 5: Analysis of Labeled Proteins

After photolysis, the samples are typically analyzed by SDS-PAGE.

-

Visualization: If the probe contains a fluorescent tag, the gel can be imaged directly. If it has a radioactive tag, autoradiography is used. For biotin tags, the labeled protein is detected by Western blotting with streptavidin-HRP.

-

Target Identification: For target ID, the labeled protein band is excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry to determine its identity. Alternatively, if using a biotin tag, the entire protein lysate can be subjected to streptavidin affinity purification to enrich the labeled proteins before on-bead digestion and mass spectrometry analysis.

Conclusion